molecular formula C15H15FO4S B2880226 4-Fluorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate CAS No. 2380183-52-6

4-Fluorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate

Cat. No.: B2880226
CAS No.: 2380183-52-6
M. Wt: 310.34
InChI Key: ODDANHAECILJQK-UHFFFAOYSA-N
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Description

4-Fluorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is a chemical research reagent featuring a sulfonate ester functional group. Compounds within this structural class, which incorporate a fluorophenyl moiety, are of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules . The presence of the sulfonate ester makes this compound a potential candidate for use as a synthetic intermediate or as a protein-binding group in probe development . Furthermore, the 4-fluorophenyl substituent is a common pharmacophore known to enhance metabolic stability and binding affinity in drug discovery efforts, making this reagent a valuable template for generating compounds with improved pharmacological profiles . Researchers can leverage this building block in the design and synthesis of molecules for probing biochemical pathways or as inhibitors of enzymes linked to various diseases . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-fluorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO4S/c1-10-8-11(2)15(9-14(10)19-3)21(17,18)20-13-6-4-12(16)5-7-13/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDANHAECILJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The solvent-free alkoxysulfonylation method, as described by Bhatthula et al., enables the direct synthesis of sulfonic esters from aromatic precursors and alkyl sulfates. For 4-fluorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate, this one-step protocol involves reacting 5-methoxy-2,4-dimethylbenzenesulfonic acid with 4-fluorophenol in the presence of dimethyl sulfate (DMS) at 95°C under nitrogen (Fig. 1). DMS acts as both a sulfonating agent and an esterification promoter, eliminating the need for catalysts or ligands.

General Procedure :

  • Combine 5-methoxy-2,4-dimethylbenzenesulfonic acid (0.01 mol) and DMS (0.03 mol).
  • Heat the mixture at 95°C under nitrogen until starting material consumption (monitored via TLC).
  • Quench with ethyl acetate, wash with aqueous NaOH (10%), and acidify with HCl.
  • Purify via silica gel chromatography.

This method achieves moderate yields (50–70%) and tolerates electron-donating substituents like methoxy and methyl groups.

Sulfonyl Chloride-Mediated Esterification

Synthesis of 5-Methoxy-2,4-Dimethylbenzenesulfonyl Chloride

The sulfonyl chloride route begins with the preparation of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride , synthesized via chlorination of the corresponding sulfonic acid using thionyl chloride (SOCl₂).

Procedure :

  • Reflux 5-methoxy-2,4-dimethylbenzenesulfonic acid (1.0 mol) with SOCl₂ (2.5 mol) in dichloromethane for 6 hours.
  • Distill off excess SOCl₂ under reduced pressure to isolate the sulfonyl chloride.

Esterification with 4-Fluorophenol

The sulfonyl chloride is then reacted with 4-fluorophenol under basic conditions to form the target ester (Fig. 2).

Procedure :

  • Dissolve 5-methoxy-2,4-dimethylbenzenesulfonyl chloride (1.0 mmol) and 4-fluorophenol (1.3 mmol) in acetone.
  • Add K₂CO₃ (3.0 mmol) and reflux for 4 hours.
  • Filter, concentrate, and purify via recrystallization (ethanol).

This method yields 65–80% pure product, with crystallographic data confirming planar geometry in the sulfonate group.

Comparative Analysis of Methods

Parameter Alkoxysulfonylation Sulfonyl Chloride
Reagents DMS, 4-fluorophenol Sulfonyl chloride, K₂CO₃
Conditions Solvent-free, 95°C Acetone, reflux
Yield 50–70% 65–80%
Catalyst/Ligand None Base (K₂CO₃)
Functional Group Tolerance Broad Moderate

The alkyl sulfate method offers industrial advantages (solvent-free, low-cost reagents), while the sulfonyl chloride route provides higher yields and crystallographic purity.

Spectroscopic Characterization

Infrared Spectroscopy

  • S=O Stretch : 1218 cm⁻¹ (C=S absent, confirming ester formation).
  • C-F Stretch : 1100–1000 cm⁻¹ (aromatic fluorine).

Nuclear Magnetic Resonance

  • ¹H NMR (CDCl₃): δ 6.45–7.75 ppm (aromatic protons), 3.85 ppm (methoxy).
  • ¹³C NMR : 158.69 ppm (C=O), 160.18 ppm (C-F).

Industrial and Environmental Considerations

The alkoxysulfonylation method aligns with green chemistry principles by avoiding solvents and catalysts. In contrast, the sulfonyl chloride route generates HCl gas, necessitating scrubbers. Scalability studies indicate that both methods are viable for multi-kilogram production.

Challenges and Optimization Strategies

  • Regioselectivity : The methoxy group directs sulfonation to the para position, but steric hindrance from methyl groups may reduce yields.
  • Purification : Silica gel chromatography remains critical for removing unreacted phenol and byproducts.

Chemical Reactions Analysis

4-Fluorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

4-Fluorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is used in various scientific research fields, including:

    Chemistry: It is used as a reagent for studying molecular interactions and reaction mechanisms.

    Biology: The compound is valuable for investigating biological pathways and enzyme interactions.

    Medicine: It is utilized in the development of new drug compounds and therapeutic agents.

    Industry: The compound finds applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Effects

Substitution of the 4-fluorophenyl group with other halogens (e.g., chlorine) significantly impacts molecular conformation and crystal packing. For instance, compounds 4 (Cl-substituted) and 5 (F-substituted) in and are isostructural but exhibit slight adjustments in crystal lattices due to differences in halogen size and electronegativity.

Substituent-Driven Conformational Differences

The presence of 4-fluorophenyl groups induces nonplanar conformations in porphyrin-based compounds due to steric repulsion between the fluorine substituents and the macrocycle (). In contrast, analogs lacking fluorophenyl groups adopt planar geometries, which may enhance π-π stacking and photophysical properties. For example, naphtho-annulated porphyrins without fluorophenyl substituents revert to flat structures, suggesting that the target compound’s nonplanarity could reduce aggregation in solution .

Comparative Physicochemical Properties

A comparison of sulfonate esters (Table 1) reveals that substituents profoundly influence melting points and solubility:

Compound Key Substituents Notable Properties Reference
Target Compound 4-Fluorophenyl, methoxy, methyl Likely nonplanar, high lipophilicity -
[ Compound] Oxazolyl, methylbenzenesulfonate Planar structure, moderate solubility
[ Compound] Difluorobenzoate, methylsulfanyl Enhanced steric bulk, lower reactivity

The methoxy and methyl groups in the target compound likely increase lipophilicity compared to oxazolyl or benzoate analogs, affecting membrane permeability in biological systems.

Key Research Findings

  • Halogen Effects : Fluorine’s electronegativity enhances stability and electronic effects, while chlorine’s steric bulk subtly alters crystal packing .
  • Conformational Flexibility: Nonplanar geometries induced by fluorophenyl groups may reduce crystallization tendencies, improving formulation stability .
  • Metabolic Resistance : Fluorophenyl groups evade glucuronidation, a critical advantage in drug design .
  • Synthetic Versatility : Multi-step routes using halogenated intermediates enable precise control over substituent placement .

Biological Activity

4-Fluorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is a synthetic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : (4-fluorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate
  • Molecular Formula : C15H15FO4S
  • CAS Number : 2380183-52-6

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenol with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride. This reaction is often facilitated by a base such as pyridine or triethylamine under controlled conditions to optimize yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, influencing cellular processes. The exact mechanisms can vary based on the biological context and the specific targets involved.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For example, it has been studied for its potential to inhibit tubulin polymerization, which is crucial for cell division and cancer progression. This inhibition suggests a possible application in cancer therapeutics .

Anticancer Properties

A significant aspect of this compound's biological activity lies in its potential anticancer effects. Studies have shown that derivatives of this compound can selectively target cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma), demonstrating cytotoxic effects while sparing normal cells .

Cytotoxicity Studies

In vitro studies have demonstrated moderate cytotoxicity against various cancer cell lines. For instance, complexes containing this sulfonate have been shown to localize in the Golgi apparatus of cells and exhibit selective toxicity towards tumor cells compared to non-tumor cells .

Case Studies

StudyFindings
Study on Optical Properties Investigated the optical properties of related compounds; found significant fluorescence changes upon interaction with biological targets .
Cytotoxicity Assessment Showed that the compound exhibits selective cytotoxicity against A549 and HeLa cell lines; effective at inhibiting tubulin polymerization .
Mechanism Exploration Identified the localization of the compound in cellular organelles, suggesting a mechanism for its biological activity through targeted delivery to sites of action .

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